Camphene
Description
Properties
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUJAZIXJMDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | CAMPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/318 | |
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| Record name | CAMPHENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |
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| Source | PubChem | |
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Related CAS |
35138-79-5 | |
| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, dimer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8026488 | |
| Record name | Camphene | |
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Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor., Other Solid; Pellets or Large Crystals, Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colourless crystalline solid; mild, oil-camphoraceous aroma | |
| Record name | CAMPHENE | |
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| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- | |
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| Record name | Camphene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1322/ | |
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Boiling Point |
310 °F at 760 mmHg (USCG, 1999), 161 °C /camphene, (+); 158 °C /camphene, (-)/, 156-160 °C | |
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Flash Point |
92 °F (USCG, 1999), The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C, 42 °C (open cup); 33 °C (closed cup), 108 °F Open cup; 92 °F closed cup, 26 °C c.c. | |
| Record name | CAMPHENE | |
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| Record name | Camphene | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 4.6 mg/L at 25 °C, In water, 4.2 mg/L, Soluble in ether; slightly soluble in alcohol, Solubility in water, g/100ml at 20 °C: 0.0004 (very poor), Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | CAMPHENE | |
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| Record name | Camphene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.87 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.839 g/mL at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
| Record name | CAMPHENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
2.5 [mmHg], 2.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |
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Color/Form |
Colorless crystals | |
CAS No. |
79-92-5 | |
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| Record name | (±)-Camphene | |
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Melting Point |
122 °F (USCG, 1999), 52 °C, Melting point: 46 °C /Technical product/, Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/, 46 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Camphene is primarily synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a titanium oxide hydrate catalyst under heat . The reaction is typically carried out by refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight. The rearrangement is then completed in a secondary reaction at a temperature below 160°C .
Industrial Production Methods: Industrial production of this compound also relies on the isomerization of alpha-pinene. The process involves using a solid acid catalyst, such as titanium dioxide, to facilitate the rearrangement . This method is efficient and reduces the formation of polymeric by-products, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Camphene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromic acid to form camphor.
Substitution: this compound can undergo halogenation reactions with reagents like chlorine or bromine to form halogenated derivatives.
Major Products Formed:
Oxidation: Camphor
Reduction: Isoborneol
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Camphene has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Studied for its cardioprotective effects in myocardial ischemia/reperfusion injury .
- Explored for its hypolipidemic action, which involves reducing cholesterol and triglyceride levels .
Industry:
Mechanism of Action
Camphene exerts its effects through various molecular targets and pathways:
Hypolipidemic Action:
- This compound affects the expression of sterol regulatory element-binding protein 1 (SREBP-1) and microsomal triglyceride transfer protein (MTP), leading to reduced cholesterol and triglyceride levels .
- It upregulates SREBP-1 expression and inhibits MTP, which helps in maintaining lipid homeostasis .
Cardioprotective Effects:
Comparison with Similar Compounds
Comparison with Similar Compounds
Camphene shares structural and functional similarities with other monoterpenes but exhibits distinct biochemical and industrial properties. Below is a detailed comparison:
Structural and Chemical Properties
| Compound | Molecular Formula | Structure | Boiling Point (°C) | Key Sources |
|---|---|---|---|---|
| This compound | C₁₀H₁₆ | Bicyclic | 159–160 | Conifer oils, Citronella |
| α-Pinene | C₁₀H₁₆ | Bicyclic | 155–156 | Pine, rosemary, sage |
| Limonene | C₁₀H₁₆ | Monocyclic | 176 | Citrus peels, caraway |
| Camphor | C₁₀H₁₆O | Bicyclic ketone | 204 | Cinnamomum camphora |
- Key Differences: this compound lacks oxygen atoms present in camphor, making it less polar and more volatile . Unlike limonene (monocyclic), this compound’s bicyclic structure enhances stability in high-temperature applications .
Bioactivity and Therapeutic Potential
- Synergism : this compound’s hypolipidemic effect in Moringa oleifera oil (MGO) requires synergy with five other constituents for efficacy comparable to statins .
Ecological and Industrial Roles
- Plant Defense: this compound, α-pinene, and β-pinene are key volatiles in chestnut cultivars, triggering electrophysiological responses in herbivores like Conogethes punctiferalis .
- Atmospheric Impact: this compound forms secondary organic aerosols (SOA) at levels comparable to monocyclic monoterpenes, exceeding most bicyclic counterparts .
- Extraction Variability : this compound content in essential oils varies by method—e.g., 52.98% in Java Cardamom via steam distillation vs. <0.2% in microwave-assisted hydrodistillation .
Data Tables
Table 1: Essential Oil Composition (%) in Selected Plants
| Plant Source | This compound | α-Pinene | β-Pinene | Limonene |
|---|---|---|---|---|
| Abies alba (Poland) | 11.2 | 30.8 | 7.5 | 32.5 |
| Rosmarinus officinalis | 2.5–5.0 | 15–20 | 10–15 | <1 |
| Houttuynia cordata stem | 8.78 | 5.09 | 4.2 | 6.7 |
| Salvia officinalis | 2.5–5.0 | 10–12 | 8–10 | <1 |
Table 2: Hypolipidemic Mechanisms of this compound vs. Pharmaceuticals
| Compound | Target Pathway | Effect on Lipids |
|---|---|---|
| This compound | Unknown | ↓ Triglycerides (dose-dependent) |
| Atorvastatin | HMG-CoA reductase | ↓ LDL, ↑ HDL |
| U18666A | OSC inhibitor | ↑ MOS/DOS (squalene derivatives) |
Research Implications
- Therapeutic Gaps : this compound’s hypolipidemic mechanism remains unclear, warranting studies on its interaction with lipid metabolism enzymes .
- Industrial Optimization : High-yield this compound extraction methods (e.g., steam distillation) could enhance its use in antimicrobial formulations .
- Ecological Impact : this compound’s role in SOA formation necessitates air quality modeling adjustments .
Biological Activity
Camphene is a bicyclic monoterpene that is primarily derived from natural sources such as essential oils and is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cardioprotective, hypolipidemic, antioxidant, and antimicrobial properties, supported by various research findings and case studies.
This compound (C10H16) is structurally related to camphor and is commonly found in essential oils from plants like Cinnamomum camphora and Pinus species. It possesses a characteristic odor and is often used in perfumery and flavoring.
Cardioprotective Effects
Recent studies have highlighted this compound's protective role in myocardial ischemia/reperfusion (I/R) injury:
- Mechanism of Action : this compound pretreatment has been shown to maintain redox homeostasis during I/R injury by enhancing antioxidant enzyme activity. Specifically, it increased the activity of manganese superoxide dismutase (Mn-SOD) and glutathione reductase (GR), which are crucial for mitigating oxidative stress in cardiac tissues .
-
Research Findings :
- In a controlled study, this compound treatment resulted in a significant decrease in infarct size compared to untreated groups. The Mn-SOD activity was measured at 0.48 ± 0.05 U/μg in I/R-camphene hearts versus 0.32 ± 0.03 U/μg in I/R hearts .
- This compound also decreased markers associated with ferroptosis, a form of regulated cell death linked to oxidative stress, indicating its potential as a therapeutic agent for heart diseases .
Hypolipidemic Effects
This compound has been documented to exert hypolipidemic effects, particularly in the context of hyperlipidemia:
- Mechanism of Action : Research indicates that this compound reduces plasma cholesterol and triglycerides independently of HMG-CoA reductase inhibition, which is the primary target of statin drugs. Instead, it enhances the expression of sterol regulatory element-binding protein 1 (SREBP-1), which plays a critical role in lipid metabolism .
-
Research Findings :
- In a study involving hyperlipidemic rats, this compound reduced triglycerides by 34% and cholesterol biosynthesis by up to 39% at a concentration of 100 µM .
- The expression levels of apolipoprotein AI were increased following this compound treatment, suggesting an improvement in lipid profile management .
Antioxidant Activity
This compound demonstrates significant antioxidant properties that contribute to its protective effects against oxidative damage:
- Research Findings : Studies have shown that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This dual action helps reduce oxidative stress in various biological systems .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored across several studies:
- In Vitro Studies : this compound has exhibited antibacterial and antifungal activities against various pathogens. It has been tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
- Case Studies : In traditional medicine contexts, this compound-rich essential oils have been utilized for their antimicrobial properties, supporting their use in treating infections and skin conditions.
Summary Table of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Cardioprotective | Reduces infarct size | Enhances antioxidant enzyme activity |
| Hypolipidemic | Lowers cholesterol & triglycerides | Modulates SREBP-1 expression |
| Antioxidant | Scavenges free radicals | Increases endogenous antioxidant levels |
| Antimicrobial | Inhibits bacterial/fungal growth | Directly targets microbial cells |
Q & A
Q. What analytical methods are most reliable for quantifying camphene in plant extracts or biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity for volatile monoterpenes like this compound. Protocols should include internal standards (e.g., deuterated analogs) to correct for matrix effects . For non-volatile matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) after derivatization is recommended. Validate methods using spiked recovery experiments and calibration curves with R² ≥ 0.99 .
Q. What experimental models are suitable for studying this compound’s hypolipidemic effects?
Rodent models of diet-induced hyperlipidemia are widely used. For example, rats fed a high-cholesterol diet (1–2% cholesterol, 10–20% fat) for 4–6 weeks show elevated plasma triglycerides and cholesterol, mimicking human dyslipidemia. Administer this compound orally (50–200 mg/kg/day) and measure lipid profiles via enzymatic assays. Include positive controls (e.g., statins) and assess liver enzymes (ALT/AST) to monitor toxicity .
Q. How can researchers ensure reproducibility in this compound isolation from natural sources?
Standardize extraction protocols using Soxhlet or supercritical CO₂ extraction with parameters optimized for temperature (40–60°C), pressure (200–400 bar), and solvent polarity (e.g., hexane for non-polar terpenes). Purity should be verified via NMR (¹H and ¹³C) and GC-MS, with batch-to-batch variability <5% .
Advanced Research Questions
Q. How do conflicting results on this compound’s HMG-CoA reductase inhibition mechanism arise, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., in vitro vs. in vivo enzyme activity). Use in vitro recombinant HMG-CoA reductase assays with purified this compound (10–100 µM) and compare to statins. For in vivo studies, combine liver homogenate analysis with transcriptomics (qRT-PCR for HMGCR expression). Address confounding factors like bioavailability using pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .
Q. What strategies optimize this compound’s synergistic interactions with other terpenes in antifungal applications?
Conduct checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, this compound (0.1–1 mg/mL) combined with thymol (0.05–0.5 mg/mL) against Aspergillus spp. shows enhanced efficacy (FIC <0.5 indicates synergy). Validate via scanning electron microscopy (SEM) to observe hyphal structural damage .
Q. How can computational methods predict this compound’s redox modulation effects in neuroinflammatory models?
Perform molecular docking (AutoDock Vina) to simulate this compound’s binding to redox-sensitive targets like NF-κB or Nrf2. Validate predictions with luciferase reporter assays in microglial cells (BV2 line) treated with LPS (1 µg/mL) and this compound (10–50 µM). Measure ROS levels via DCFH-DA fluorescence and correlate with cytokine profiles (ELISA for TNF-α, IL-6) .
Q. What methodologies address this compound’s volatility in long-term stability studies for drug formulation?
Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Encapsulate this compound in cyclodextrin complexes (e.g., β-cyclodextrin at 1:2 molar ratio) or lipid nanoparticles to reduce volatility. Characterize formulations via differential scanning calorimetry (DSC) and dynamic light scattering (DLS) .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data for this compound’s antinociceptive effects?
Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ values from tail-flick or hot-plate tests. Use two-way ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., 25, 50, 100 mg/kg this compound vs. vehicle). Include effect size metrics (Cohen’s d) to evaluate clinical relevance .
Q. What bioinformatics tools are effective for integrating this compound’s multi-omics data (transcriptomics, metabolomics)?
Use pathway enrichment analysis (IPA, KEGG Mapper) to identify overlapping pathways (e.g., terpenoid biosynthesis, lipid metabolism). Apply weighted gene co-expression network analysis (WGCNA) to cluster genes/metabolites correlated with this compound exposure. Cross-reference with public databases (PubChem, ChEBI) for compound-target networks .
Cross-Disciplinary Research
Q. How can ecological studies inform this compound’s role in plant-insect interactions?
Conduct field surveys to quantify this compound emissions (headspace collection + GC-MS) in plants under herbivory stress (e.g., Pinus spp. attacked by bark beetles). Pair with electrophysiological recordings (GC-EAD) to test insect antennal responses. Compare with lab assays on larval growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
